

# Application Notes and Protocols for AZD1390 in Orthotopic Brain Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][4][5] In the context of brain tumors, such as glioblastoma (GBM), the bloodbrain barrier (BBB) presents a significant challenge for many therapeutic agents.[1][4]
AZD1390 has been specifically designed to cross the BBB, making it a promising agent for enhancing the efficacy of radiotherapy in brain cancers.[1][4][6] Preclinical studies in orthotopic brain tumor models have demonstrated that AZD1390, in combination with radiation, leads to significant tumor regression and prolonged survival.[1][4] These application notes provide a detailed overview of the use of AZD1390 in in vivo studies using orthotopic brain tumor models, including its mechanism of action, experimental protocols, and key preclinical data.

## **Mechanism of Action**

**AZD1390** functions as a highly selective ATP-competitive inhibitor of ATM kinase, with a cellular IC50 of approximately 0.78 nM.[2][3] By inhibiting ATM, **AZD1390** prevents the downstream signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis.[7] Specifically, it blocks the autophosphorylation of ATM at Serine 1981 and the subsequent phosphorylation of downstream targets such as Chk2 and KAP1.[5] This disruption of the DDR pathway sensitizes cancer cells to the cytotoxic effects of ionizing radiation, which induces DNA



## Methodological & Application

Check Availability & Pricing

double-strand breaks.[1] The combination of **AZD1390** and radiation leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately, mitotic catastrophe and apoptotic cell death.[8][9]

Below is a diagram illustrating the signaling pathway affected by AZD1390.





Click to download full resolution via product page

Caption: Mechanism of action of AZD1390 in inhibiting the ATM signaling pathway.



## **Data Presentation**

The following tables summarize the quantitative data from preclinical studies of **AZD1390** in orthotopic brain tumor models.

Table 1: In Vivo Efficacy of AZD1390 in Combination with Radiotherapy

| Animal<br>Model | Tumor<br>Model          | Treatment<br>Group                                 | Median<br>Survival<br>(days)   | Percent<br>Increase in<br>Lifespan<br>(%) | Reference |
|-----------------|-------------------------|----------------------------------------------------|--------------------------------|-------------------------------------------|-----------|
| Mouse           | U251<br>Orthotopic      | Vehicle + RT<br>(2 Gy x 5)                         | 30                             | -                                         | [9]       |
| Mouse           | U251<br>Orthotopic      | AZD1390 (20<br>mg/kg, daily)<br>+ RT (2 Gy x<br>5) | Not specified,<br>but enhanced | Not specified                             | [9]       |
| Mouse           | NCI-H2228<br>Orthotopic | Vehicle + RT                                       | Not specified                  | -                                         | [10]      |
| Mouse           | NCI-H2228<br>Orthotopic | AZD1390 (5<br>mg/kg, QD) +<br>RT                   | Not specified                  | 56% overall<br>survival                   | [10]      |
| Mouse           | NCI-H2228<br>Orthotopic | AZD1390 (20<br>mg/kg, BD) +<br>RT                  | Not specified                  | 100% overall<br>survival                  | [10]      |

RT: Radiotherapy; QD: Once daily; BD: Twice daily

Table 2: Pharmacokinetics and Pharmacodynamics of AZD1390



| Parameter                                                        | Value                           | Species              | Brain Tumor<br>Model    | Reference |
|------------------------------------------------------------------|---------------------------------|----------------------|-------------------------|-----------|
| Cellular IC50                                                    | 0.78 nM                         | -                    | -                       | [2][3]    |
| Free Brain Concentration for half-maximal pATM inhibition (EC50) | 0.8 nM (range<br>0.4 to 1.6 nM) | Mouse                | NCI-H2228<br>Orthotopic | [10]      |
| Unbound Brain-<br>to-Plasma Ratio<br>(Kp,uu)                     | 0.04                            | Mouse                | -                       | [3]       |
| Unbound Brain-<br>to-Plasma Ratio<br>(Kp,uu)                     | 0.17                            | Rat                  | -                       | [3]       |
| Unbound Brain-<br>to-Plasma Ratio<br>(Kp,uu)                     | 0.33                            | Cynomolgus<br>Monkey | -                       | [1]       |

## **Experimental Protocols**

## Protocol 1: Orthotopic Brain Tumor Model and Treatment

This protocol outlines the establishment of an orthotopic glioblastoma model in mice and subsequent treatment with **AZD1390** and radiation.

#### Materials:

- Glioblastoma cells (e.g., U251, patient-derived xenograft cells)
- Immunocompromised mice (e.g., nude mice)
- Stereotactic apparatus



- Hamilton syringe
- Anesthesia (e.g., isoflurane)
- AZD1390
- Vehicle for AZD1390 (e.g., 0.5% w/v HPMC and 0.1% w/v Tween 80 for oral gavage)[2]
- Animal irradiator

#### Procedure:

- Cell Culture: Culture glioblastoma cells under standard conditions. Prior to implantation, harvest and resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.
- Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the scalp.
- Stereotactic Implantation:
  - Mount the anesthetized mouse in a stereotactic frame.
  - Create a small burr hole in the skull at the desired coordinates for tumor implantation (e.g., into the striatum).
  - $\circ$  Slowly inject the cell suspension (e.g., 2-5  $\mu$ L containing 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
  - Slowly withdraw the needle and suture the scalp incision.
- Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide post-operative analgesics as required.
- Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
- Treatment Initiation: Once tumors are established (e.g., based on imaging signal), randomize animals into treatment groups.



#### AZD1390 Administration:

- Prepare AZD1390 in the appropriate vehicle.
- Administer AZD1390 via oral gavage at the desired dose (e.g., 5-20 mg/kg) and schedule (e.g., once or twice daily).[2][9][10]

#### Radiotherapy:

- Administer radiation to the tumor-bearing region of the brain. A common regimen is fractionated radiation (e.g., 2 Gy per day for 5 consecutive days).[9]
- AZD1390 is typically administered 1 hour before each radiation fraction.

#### Endpoint Analysis:

- Continue to monitor tumor growth and animal survival.
- The primary endpoint is typically overall survival.
- Secondary endpoints can include tumor growth delay, assessed by imaging.
- At the end of the study, or when animals reach a humane endpoint, euthanize the animals and collect brain tissue for histological and molecular analysis (e.g., immunohistochemistry for pATM, cleaved caspase-3).

Below is a diagram illustrating the experimental workflow.



Click to download full resolution via product page



Caption: General experimental workflow for in vivo studies of **AZD1390** in orthotopic brain tumor models.

## **Protocol 2: Pharmacodynamic Analysis**

This protocol describes the assessment of target engagement by **AZD1390** in brain tumor tissue.

#### Materials:

- Brain tissue from treated and control animals
- Formalin or paraformaldehyde for fixation
- Paraffin embedding reagents
- Microtome
- Primary antibodies (e.g., anti-pATM Ser1981, anti-pRad50)
- · Secondary antibodies
- DAB substrate kit
- Microscope

#### Procedure:

- Tissue Collection and Fixation: Euthanize animals at specified time points after the final dose
  of AZD1390 and/or radiation. Perfuse with saline followed by 4% paraformaldehyde. Dissect
  the brain and post-fix in 4% paraformaldehyde overnight.
- Tissue Processing and Sectioning: Process the fixed tissue and embed in paraffin. Cut thin sections (e.g., 5 μm) using a microtome.
- Immunohistochemistry (IHC):
  - Deparaffinize and rehydrate the tissue sections.



- Perform antigen retrieval as required for the specific antibody.
- Block endogenous peroxidase activity and non-specific binding.
- Incubate with the primary antibody (e.g., anti-pATM) overnight at 4°C.
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the signal using a DAB substrate kit.
- Counterstain with hematoxylin.
- Image Analysis:
  - Acquire images of the stained sections using a microscope.
  - Quantify the staining intensity or the percentage of positive cells in the tumor region to determine the level of target inhibition.

## Conclusion

**AZD1390** is a promising radiosensitizing agent for the treatment of brain tumors, with a clear mechanism of action and demonstrated efficacy in preclinical orthotopic models. The protocols and data presented here provide a valuable resource for researchers planning in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. researchgate.net [researchgate.net]







- 2. Central Nervous System Distribution of the Ataxia-Telangiectasia Mutated Kinase Inhibitor AZD1390: Implications for the Treatment of Brain Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1390 [openinnovation.astrazeneca.com]
- 4. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 5. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. JS02.5.A A PHASE 0/1B STUDY OF AZD1390 PLUS RADIOTHERAPY IN RECURRENT GLIOBLASTOMA PATIENTS PMC [pmc.ncbi.nlm.nih.gov]
- 8. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD1390 in Orthotopic Brain Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#azd1390-for-in-vivo-studies-in-orthotopic-brain-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com